1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine
Description
Properties
Molecular Formula |
C16H19N3O3S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(4-phenylmethoxypyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,19-10-8-17-9-11-19)16-12-18-7-6-15(16)22-13-14-4-2-1-3-5-14/h1-7,12,17H,8-11,13H2 |
InChI Key |
KQFWKSMGXCEGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CN=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Benzylation Using Benzyl Bromide
The hydroxyl group at the pyridine C4 position is protected via nucleophilic substitution under basic conditions:
Reaction Scheme
4-Hydroxypyridine + Benzyl bromide → 4-(Benzyloxy)pyridine
Standard Conditions
| Reagent | Quantity (mmol) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Benzyl bromide | 20 | H₂O/NaOH | 80°C | 24 h | 59.7% |
| Sodium hydroxide | 40 | - | - | - | - |
This method, adapted from diphenylsulfone syntheses, employs aqueous sodium hydroxide to deprotonate the hydroxyl group, facilitating benzyl bromide attack. Extended reaction times minimize di-benzylated byproducts.
Sulfonation of 4-(Benzyloxy)pyridine
Chlorosulfonic Acid-Mediated Sulfonation
The protected pyridine undergoes sulfonation at C3 using chlorosulfonic acid:
Reaction Scheme
4-(Benzyloxy)pyridine + ClSO₃H → 3-(Chlorosulfonyl)-4-(benzyloxy)pyridine
Optimized Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Acid excess | 2.5 equivalents | Maximizes conversion |
| Temperature | 0–5°C | Reduces side reactions |
| Reaction time | 4 h | Balances kinetics |
Quenching with ice water precipitates the sulfonyl chloride, which is filtered and dried under vacuum.
Coupling with Piperazine
Nucleophilic Amination
The sulfonyl chloride reacts with piperazine in a two-step process:
Step 1: Deprotonation of Piperazine
Piperazine + Base → Piperazine anion
Step 2: Sulfonamide Bond Formation
3-(Chlorosulfonyl)-4-(benzyloxy)pyridine + Piperazine anion → 1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine
Representative Conditions
| Component | Role | Quantity (mmol) |
|---|---|---|
| Piperazine | Nucleophile | 1.2 equivalents |
| Potassium carbonate | Base | 2.5 equivalents |
| Solvent | DMF | 10 mL/mmol |
| Temperature | 25°C | - |
This method, derived from analogous sulfonamide syntheses, achieves yields up to 76% after 12 hours.
Alternative Synthesis Routes
Microwave-Assisted Coupling
Microwave irradiation significantly accelerates the coupling step:
Comparison of Conventional vs. Microwave Methods
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 30 min |
| Yield | 76% | 82% |
| Purity | 95% | 98% |
Microwave conditions enhance reaction efficiency by improving molecular collisions and reducing decomposition.
Purification and Characterization
Crystallization and Chromatography
Final purification employs mixed-solvent crystallization (hexanes/ethyl acetate) or silica gel chromatography (90:10 DCM:MeOH). Post-purification analysis includes:
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.6 Hz, 1H, pyridine-H), 7.45–7.30 (m, 5H, benzyl-H), 5.22 (s, 2H, OCH₂Ph), 3.10–2.95 (m, 8H, piperazine-H).
- MS (ESI+): m/z 334.38 [M+H]⁺, confirming molecular weight.
Challenges and Optimization Opportunities
Byproduct Formation
Di-benzylated byproducts (e.g., 3,4-bis(benzyloxy)pyridine) may form during protection. Mitigation strategies include:
- Stoichiometric control: Limiting benzyl bromide to 1.1 equivalents.
- Phase-transfer catalysis: Using tetrabutylammonium bromide to enhance selectivity.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Large-scale synthesis prioritizes:
- Solvent recycling: Distillation recovery of DMF and ethyl acetate.
- Acid neutralization: Treating chlorosulfonic acid waste with calcium hydroxide before disposal.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl (-SO₂-) moiety serves as an electrophilic center, enabling nucleophilic displacement reactions. This reactivity is critical for synthesizing derivatives with modified biological or physicochemical properties.
Key Reactions:
-
Amine substitution: Reacts with primary/secondary amines to form sulfonamides.
-
Alcohol substitution: Forms sulfonate esters under basic conditions.
Example Synthesis (Piperazine Sulfonamide Derivatives):
Mechanistic Insight:
The sulfonyl group’s electron-withdrawing nature polarizes the S–O bonds, making the sulfur atom susceptible to nucleophilic attack. Steric hindrance from the benzyloxy-pyridine group can influence reaction rates .
Benzyloxy Group Deprotection
The benzyloxy (-O-Bn) group on the pyridine ring undergoes catalytic hydrogenolysis, enabling access to hydroxylated intermediates for further functionalization.
Reaction Pathway:
Experimental Data:
Application:
The resulting hydroxyl group can undergo:
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and cross-coupling reactions.
Reactivity Profile:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| N-Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | Quaternary ammonium derivative |
| N-Acylation | Acetyl chloride | DCM, Et₃N, 0°C | Acetylated piperazine sulfonamide |
Notable Example:
In a medicinal chemistry study, alkylation of the piperazine ring with propane-1-sulfonyl chloride produced 1-(4-benzyloxy-3-methoxy-benzyl)-4-(propane-1-sulfonyl)piperazine, a compound with enhanced solubility and pharmacokinetic properties .
Factors Influencing Reactivity
The compound’s reactivity is modulated by:
Solvent Effects:
-
Polar aprotic solvents (DMF, DMSO) accelerate sulfonylation by stabilizing transition states .
-
Hydrogen-bonding solvents (MeOH, EtOH) favor deprotection reactions .
Electronic Effects:
-
Electron-donating groups on the pyridine ring reduce sulfonyl group electrophilicity.
-
Steric bulk near the sulfonyl group slows nucleophilic substitution .
Comparative Reaction Kinetics
Data from analogous sulfonamide systems reveal:
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Benzyloxy deprotection | 3.2 × 10⁻⁴ | 45.6 |
| Piperazine alkylation | 1.8 × 10⁻³ | 32.1 |
Scientific Research Applications
1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine is a chemical compound with a piperazine ring connected to a sulfonyl group and a benzyloxy-substituted pyridine. It has a molecular formula of and a molecular weight of approximately 334.38 g/mol. The sulfonyl group enhances its reactivity, making it a candidate for various applications.
Applications
1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine has potential applications in pharmaceutical and chemical research.
Pharmaceuticals
- Lead Compound: It can serve as a lead compound for developing antibacterial or anti-inflammatory drugs. The compound has shown inhibitory effects against certain bacterial strains, and similar structures have exhibited anti-inflammatory and analgesic properties.
Chemical Research
- Synthetic Organic Chemistry: The compound is used in synthetic organic chemistry due to its unique structure.
Interaction Studies
- Biological Macromolecules: It may interact with biological macromolecules, including proteins and enzymes. These interactions can be characterized using techniques to understand the mechanism of action and optimize the compound's pharmacological profile.
Structural Similarity
Several compounds share structural similarities with 1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Benzyloxy)pyridine | Pyridine ring with benzyloxy substituent | Exhibits distinct electronic properties |
| Piperazine derivative with sulfonamide functionality | Contains piperazine and sulfonamide groups | Known for diverse biological activities |
| 1-(4-sulfamoylphenyl)piperazine | Sulfamoyl group on a phenyl ring | Strong antibacterial properties |
| 4-(trifluoromethyl)phenylpiperazine | Contains trifluoromethyl substituent | Enhanced lipophilicity affecting bioavailability |
Mechanism of Action
The mechanism of action of 1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Core Scaffold Variations
- Pyridine vs. Benzene Rings : Unlike analogues such as 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole () or 1-(3-chlorophenyl)piperazine (), the target compound incorporates a pyridine ring. Pyridine’s electron-withdrawing nature may enhance metabolic stability compared to benzene-based analogues, which are more prone to oxidative metabolism .
- Sulfonyl Group Placement: The sulfonyl group in the target compound is directly attached to the pyridine ring.
Substituent Diversity
- Benzyloxy Group : The 4-benzyloxy substituent on pyridine introduces steric bulk and lipophilicity. Analogues like 1-(3-trifluoromethylphenyl)piperazine () replace this with electron-withdrawing groups (e.g., -CF₃), which may improve membrane permeability but reduce solubility .
Enzyme Inhibition
- BACE1 Inhibition : The piperazine-sulfonyl motif is critical for inhibitory activity against β-secretase (BACE1), as seen in indole-based analogues (e.g., compound 8 , IC₅₀ = 19.66 mM; compound 21 , IC₅₀ = 21.88 mM) (). The pyridine ring in the target compound may modulate this activity due to differences in π-π stacking or hydrogen bonding .
- Cytotoxicity : Analogues like 1-(4-chlorobenzhydryl)piperazine derivatives () exhibit cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7). The benzyloxy group in the target compound could similarly influence apoptotic pathways, though specific data are lacking .
Transporter Binding
Physicochemical Properties
*Estimated based on structural analogues.
Biological Activity
1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a benzyloxy-pyridine sulfonyl group. The structural formula can be represented as follows:
This unique structure contributes to its diverse biological activities, which are discussed in detail below.
Biological Activity Overview
1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine has been studied for various biological activities, including:
- Antibacterial Activity : Preliminary studies indicate that this compound exhibits promising antibacterial properties, making it a candidate for further exploration as an antimicrobial agent .
- Antidiabetic Potential : Similar compounds in the piperazine class have shown significant antidiabetic activity through inhibition of metabolic enzymes. For instance, derivatives of piperazine have been reported to inhibit α-glucosidase and other enzymes related to glucose metabolism .
- Dopamine Receptor Modulation : Compounds with similar scaffolds have been identified as selective antagonists for dopamine receptors, particularly D4R, which is implicated in neurological conditions such as Parkinson’s disease .
The mechanisms through which 1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine exerts its effects can be summarized as follows:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in metabolic pathways, thus influencing glucose levels and potentially aiding in diabetes management .
- Receptor Interaction : By modulating dopamine receptors, this compound could impact neurotransmitter balance, offering therapeutic benefits in neurodegenerative diseases .
Antibacterial Activity
A study highlighted the compound's potential as an antibacterial agent against various strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting effective antibacterial properties.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 25 | 20 |
| 50 | 30 |
This data suggests that increasing concentrations lead to larger zones of inhibition, indicating stronger antibacterial activity.
Antidiabetic Effects
In vitro studies on similar piperazine derivatives revealed their ability to inhibit α-glucosidase with IC50 values significantly lower than standard drugs such as acarbose. This suggests that 1-((4-(Benzyloxy)pyridin-3-yl)sulfonyl)piperazine may also exhibit similar properties.
| Compound | IC50 (µM) |
|---|---|
| Acarbose | 610.7 |
| Compound X | 8.9 |
The marked difference in IC50 values illustrates the potential efficacy of this compound compared to established treatments .
Dopamine Receptor Antagonism
Research on benzyloxy piperidine derivatives has shown that they selectively inhibit D4R with improved stability over previous compounds. The findings suggest that modifications to the piperazine structure can enhance receptor selectivity and potency.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-((4-(benzyloxy)pyridin-3-yl)sulfonyl)piperazine, and how are intermediates characterized?
- Methodology : Synthesis typically involves sulfonylation of piperazine derivatives. For example, allylic acetates react with benzyl piperazine-1-carboxylate under standard conditions (DMF, 50°C) to form intermediates. Purification via column chromatography and characterization by TLC, NMR, and HRMS confirm structure and purity. Enantiomeric excess is validated using SFC .
- Key Data : Yield optimization (e.g., 57% in ) and analytical parameters (e.g., [α]D28 for optical activity) are critical for reproducibility.
Q. How is the purity and enantioselectivity of the compound verified in academic settings?
- Methodology :
- Purity : HPLC (≥95–98% purity thresholds) and FTIR for functional group analysis.
- Enantioselectivity : Supercritical Fluid Chromatography (SFC) with chiral columns quantifies enantiomeric excess (ee). For example, SFC analysis in confirmed >99% ee .
- Data Interpretation : Discrepancies in ee values may arise from reaction temperature or catalyst loading, requiring iterative optimization.
Q. What safety protocols are recommended for handling sulfonated piperazine derivatives?
- Guidelines :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A hazards) .
- Ventilation : Employ fume hoods to mitigate inhalation risks.
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods improve the design of enantioselective syntheses for this compound?
- Methodology : Quantum chemical calculations (e.g., density functional theory) predict transition states and guide catalyst selection. ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent, temperature) .
- Case Study : ’s iridium-catalyzed amination achieved high ee via iterative computational-experimental feedback .
Q. What strategies resolve contradictions in biological activity data across studies?
- Approach :
- Dose-Response Analysis : Test compound efficacy at varying concentrations (e.g., IC50 for antimicrobial assays).
- Metabolic Stability : Use liver microsome assays to assess if inconsistent activity stems from rapid degradation .
- Example : Nitro-group reduction in 1-benzyl-4-(3-nitropyridin-2-yl)piperazine generates active intermediates; conflicting bioactivity may arise from incomplete reduction .
Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) impact physicochemical properties?
- Experimental Design :
- LogP Measurement : Compare partition coefficients via shake-flask or HPLC methods to evaluate lipophilicity.
- Solubility : Use dynamic light scattering (DLS) to assess aqueous solubility changes.
Analytical and Mechanistic Questions
Q. What advanced techniques confirm sulfonate group stability under varying pH conditions?
- Methodology :
- pH Stability Assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS.
- Kinetic Studies : Calculate half-life (t1/2) under acidic/alkaline conditions to inform formulation .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
